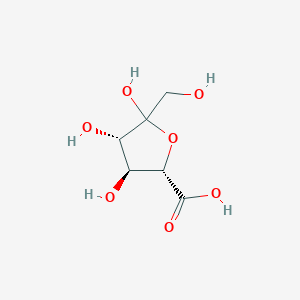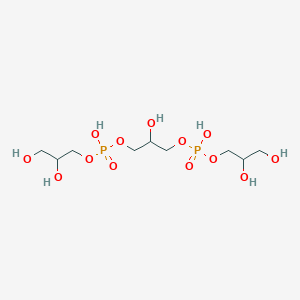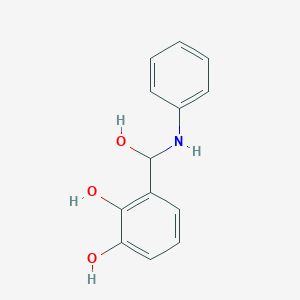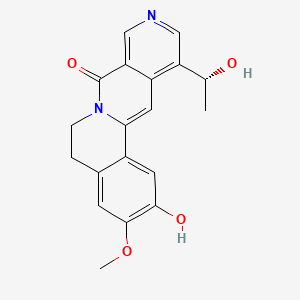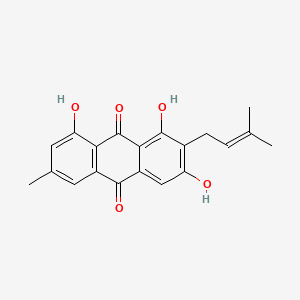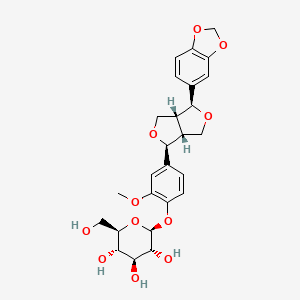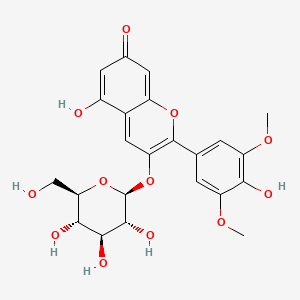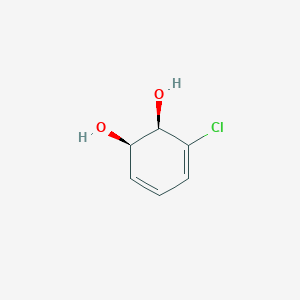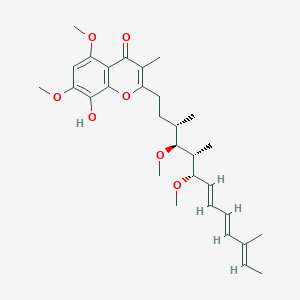
Urapidil
Übersicht
Beschreibung
Synthesis Analysis
An improved method for synthesizing Urapidil was described by Chen Shui-ku (2013), utilizing phase-transfer catalysis techniques. The study highlighted an inverse phase-transfer catalysis approach using β-Cyclodextrin, achieving over 80% yield with 96.6% to 98.0% purity in aqueous media at 95℃. This method significantly shortened the reaction time and simplified the purification process, suggesting its potential for industrial application (Chen Shui-ku, 2013).
Wissenschaftliche Forschungsanwendungen
Behandlung von hypertensiven Basalganglien-Hirnblutungen
Urapidil wurde in Kombination mit mechanischer Beatmung und Schädelknochenfenster-Craniotomie zur Behandlung von hypertensiven Basalganglien-Hirnblutungen eingesetzt {svg_1}. Die Studie ergab, dass die Anwendung von this compound zur Blutdruckregulation zu einer signifikanten Abnahme des Hirndrucks und einer Erhöhung der mittleren Strömungsgeschwindigkeit der Arteria cerebri media führte {svg_2}.
Wirkung auf den diastolischen Blutdruck
Die Wirkung von this compound auf den diastolischen Blutdruck (DBP) war nicht geringer als die von Nitroglycerin {svg_3}. Dies deutet darauf hin, dass this compound effektiv zur Kontrolle des DBP bei Patienten eingesetzt werden kann.
Wirkung auf den systolischen Blutdruck
In ähnlicher Weise war die Wirkung von this compound auf den systolischen Blutdruck (SBP) nicht geringer als die von Nitroglycerin {svg_4}. Dies zeigt, dass this compound auch zur effektiven Kontrolle des SBP eingesetzt werden kann.
Wirkung auf das linksventrikuläre endsystolische Volumen
Die Wirkung von this compound auf das linksventrikuläre endsystolische Volumen (LVESV) war nicht geringer als die von Nitroglycerin {svg_5}. Dies deutet darauf hin, dass this compound zur Kontrolle des LVESV bei Patienten eingesetzt werden kann.
Wirkung auf die linksventrikuläre endsystolische Dimension
Die Wirkung von this compound auf die linksventrikuläre endsystolische Dimension (LVESD) war nicht geringer als die von Nitroglycerin {svg_6}. Dies zeigt, dass this compound zur effektiven Kontrolle der LVESD eingesetzt werden kann.
Wirkmechanismus
Target of Action
Urapidil is a small molecule drug that primarily targets the ADRA1 receptor . It also acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . These receptors play a crucial role in regulating blood pressure and urinary function .
Biochemical Pathways
This compound is able to reduce inflammatory response, apoptosis and act as an antioxidant through a variety of pathways . It can treat torsion detorsion (T/D) and ischemia-reperfusion (I/R) injuries, particularly stemming from autophagy, apoptosis, and inflammation, by elevating levels of SOD, TAS, and GPx within the cell . Both SOD and GPx help to counteract the negative effects of ROS which injures tissue through lipid peroxidation and by damaging DNA .
Pharmacokinetics
This compound is readily absorbed, is subject to moderate first-pass metabolism and is eliminated primarily as metabolites of much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of this compound are reviewed . Studies on the relationship between pharmacodynamics and pharmacokinetics show that the optimum use of this compound in clinical practice depends on an understanding of the pharmacokinetic properties of the drug .
Result of Action
This compound has the ability to counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 which also plays a critical role in autophagy regulation . It also has the ability to reduce left ventricular hypertrophy, lower total peripheral resistance, improve glomerular filtration rate, and have no effect or improve lipid metabolism .
Action Environment
The action of this compound can be influenced by environmental factors like excitatory psychosocial stress and salt intake, with the consequence of an inadequately increased sympathetic tone of peripheral sympathetic nerves . Long-acting α-adrenoceptor antagonists control blood pressure during stressful events, i.e., stimulation of the sympathetic nervous system without altering the physiologic hemodynamic profile .
Safety and Hazards
Urapidil should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of ingestion, medical help should be sought immediately .
Eigenschaften
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGLRUYEQNHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021425 | |
| Record name | Urapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34661-75-1 | |
| Record name | Urapidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urapidil [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urapidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | urapidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urapidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



